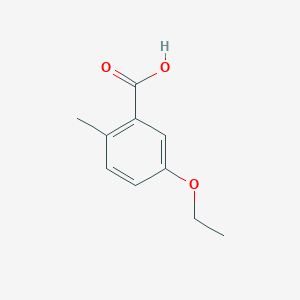

5-Ethoxy-2-methylbenzoic acid

Overview

Description

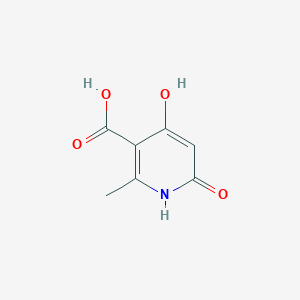

“5-Ethoxy-2-methylbenzoic acid” is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 . It is a solid at room temperature .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 180.2 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Key Acid Synthons

5-Ethoxy-2-methylbenzoic acid plays a crucial role in the synthesis of various chemical compounds. For instance, it is used in the efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent. This synthesis involves alkylating 2-hydroxy-4-methylbenzoic acid to afford ethyl 2-ethoxy-4-methylbenzoate, followed by several other steps to yield the desired compound with improved yield and purity (Salman et al., 2002).

Generation and Quenching of Singlet Molecular Oxygen

In the field of polymer degradation and stability, derivatives of this compound have been studied for their role in the generation and quenching of singlet molecular oxygen. These studies focus on understanding how these compounds interact with molecular oxygen, which is crucial for developing efficient photostabilizers for various materials (Soltermann et al., 1995).

Development of Pharmacologically Active Compounds

This compound derivatives have been explored for their pharmacological potential. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a derivative, has been transformed into various compounds, including 5-ethoxycarbonyl-3-methylbenzo[b]thiophen. These derivatives have been evaluated in preliminary pharmacological studies for their potential as active compounds in various therapeutic applications (Chapman et al., 1971).

Role in Organic Chemistry Reactions

In organic chemistry, this compound is employed in the synthesis of various compounds. For example, it is used in the synthesis of biaryl carboxylic acids as proton shuttles for the selective functionalization of indole C-H bonds. These reactions are significant for the development of new synthetic methodologies and the creation of novel chemical entities (Pi et al., 2018).

Imaging Agents in Alzheimer's Disease

In medical imaging, derivatives of this compound are being explored as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These studies are pivotal in developing new diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Antiparasitic Activity

Compounds derived from this compound have shown antiparasitic activities. For example, derivatives like 4-amino-2-ethoxybenzoic acid have demonstrated efficacy against coccidiosis, a parasitic disease in poultry, indicating their potential in developing new antiparasitic drugs (Rogers et al., 1964).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as benzamides, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

It’s worth noting that benzamides, a class of compounds to which 5-ethoxy-2-methylbenzoic acid belongs, can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and function, potentially influencing its interaction with its targets.

Biochemical Pathways

Benzamides, which are structurally similar, have been shown to affect various biochemical pathways due to their wide range of biological activities .

Result of Action

Similar compounds have shown antioxidant and antibacterial activities . For instance, some benzamides have exhibited effective metal chelate activity and in vitro growth inhibitory activity against different bacteria .

properties

IUPAC Name |

5-ethoxy-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZXWXJHPVZVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901610 | |

| Record name | NoName_743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)

![Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-](/img/structure/B3213810.png)

![4-[1-(1H-imidazol-1-yl)ethyl]-Benzonitrile](/img/structure/B3213818.png)